

Solubility Profile of 2-Methyleneglutaronitrile in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyleneglutaronitrile

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Introduction

2-Methyleneglutaronitrile (also known as 2,4-dicyano-1-butene) is a versatile chemical intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals and polymers. A thorough understanding of its solubility characteristics in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of **2-Methyleneglutaronitrile**, details experimental protocols for solubility determination, and illustrates its primary synthesis pathway.

Data Presentation: Solubility Summary

Quantitative solubility data for **2-Methyleneglutaronitrile** is not readily available in published literature. However, based on recurring qualitative descriptions, the following table summarizes its solubility profile in a range of common organic solvents.

Solvent Class	Specific Solvents	Solubility Description
Polar Protic Solvents	Water	Slightly soluble / Slightly miscible[1]
Ethanol	Slightly miscible[1]	
Polar Aprotic Solvents	Acetone	Slightly miscible[1]
Aromatic Hydrocarbons	Benzene	Slightly miscible[1]
Other Aromatic HC	Soluble[1]	
Aliphatic Hydrocarbons	Hexane	Insoluble / Immiscible[1]
Other Aliphatic HC	Insoluble[1]	
Alicyclic Hydrocarbons	Insoluble[1]	

Experimental Protocols

While specific experimental data for **2-Methyleneglutaronitrile** is limited, the following is a detailed, generalized protocol for determining the solubility of a liquid compound like **2-Methyleneglutaronitrile** in an organic solvent using the isothermal saturation method followed by gravimetric analysis. This method is a standard and reliable approach for generating precise solubility data.

Objective: To determine the equilibrium solubility of **2-Methyleneglutaronitrile** in a selected organic solvent at a specific temperature.

Materials:

- **2-Methyleneglutaronitrile** (solute)
- Selected organic solvent (e.g., ethanol, acetone, hexane)
- Analytical balance (readable to ± 0.0001 g)
- Thermostatic shaker bath or magnetic stirrer with a temperature controller
- Vials or flasks with airtight seals

- Syringe filters (chemically compatible with the solvent and solute)
- Syringes
- Pre-weighed evaporation dishes or beakers
- Vacuum oven or desiccator

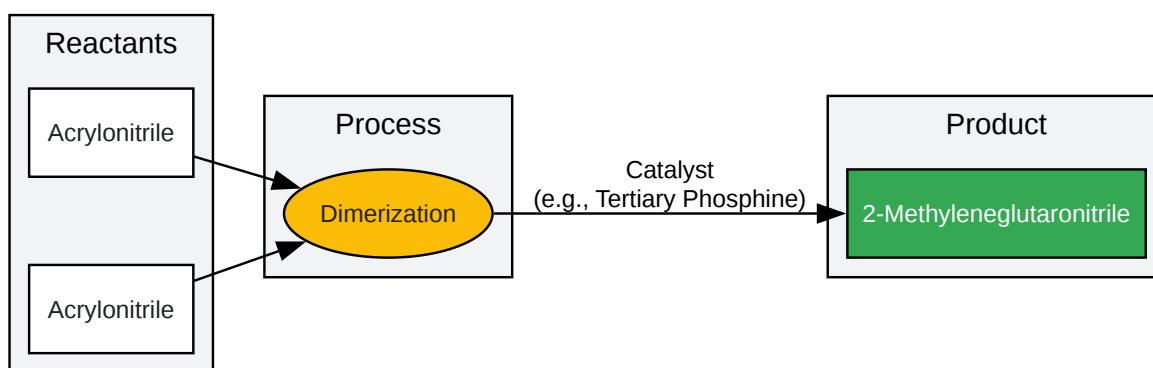
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Methyleneglutaronitrile** to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct undissolved phase of **2-Methyleneglutaronitrile** is necessary to ensure saturation.
 - Place the vial in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. Preliminary studies should be conducted to determine the time required to reach equilibrium, which is confirmed when consecutive measurements show no significant change in concentration.
- Sample Withdrawal and Filtration:
 - Once equilibrium is reached, cease agitation and allow the undissolved solute to settle for a predetermined period (e.g., 2-4 hours) within the thermostatic bath to maintain the temperature.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes.
 - Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved micro-particles.
- Gravimetric Analysis:

- Record the exact mass of the filtered saturated solution in the evaporation dish.
 - Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the **2-Methyleneglutaronitrile**. Alternatively, the solvent can be evaporated under a gentle stream of inert gas at ambient temperature, followed by drying in a desiccator to a constant weight.
 - Once the solvent has completely evaporated, re-weigh the evaporation dish containing the dried solute.
 - The difference between the final and initial mass of the dish gives the mass of the dissolved **2-Methyleneglutaronitrile**.
- Calculation of Solubility:
 - The mass of the solvent is determined by subtracting the mass of the dissolved solute from the total mass of the saturated solution.
 - Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent (g/100g) or grams of solute per 100 mL of solvent (g/100mL), by using the density of the solvent at the experimental temperature.

Mandatory Visualization

The primary industrial method for producing **2-Methyleneglutaronitrile** is through the dimerization of acrylonitrile. This reaction can be catalyzed by various reagents, including tertiary phosphines. The following diagram illustrates this key synthesis pathway.



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Caption: Synthesis of **2-Methyleneglutaronitrile** via Acrylonitrile Dimerization.

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References

- 1. 2-Methyleneglutaronitrile | 1572-52-7 [chemicalbook.com]
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